BenchChemオンラインストアへようこそ!

4-fluoro-5-nitro-1,2-dihydroisoquinolin-1-one

Rho-kinase (ROCK) inhibition Isoquinolinone SAR Medicinal chemistry

4-Fluoro-5-nitro-1,2-dihydroisoquinolin-1-one (CAS 2253640-10-5) is a heterocyclic compound of the isoquinolin-1(2H)-one class, bearing both a fluorine atom at position 4 and a nitro group at position 5 on the bicyclic core. This compound serves as a versatile building block in medicinal chemistry, particularly for generating libraries of substituted isoquinolines and investigating structure-activity relationships (SAR) around the 1-oxo pharmacophore.

Molecular Formula C9H5FN2O3
Molecular Weight 208.148
CAS No. 2253640-10-5
Cat. No. B2518392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-5-nitro-1,2-dihydroisoquinolin-1-one
CAS2253640-10-5
Molecular FormulaC9H5FN2O3
Molecular Weight208.148
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=CNC2=O)F
InChIInChI=1S/C9H5FN2O3/c10-6-4-11-9(13)5-2-1-3-7(8(5)6)12(14)15/h1-4H,(H,11,13)
InChIKeyIOPCAWPGXBEDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-5-nitro-1,2-dihydroisoquinolin-1-one (CAS 2253640-10-5): A Dual-Functionalized Isoquinolinone Scaffold for Targeted Heterocyclic Synthesis


4-Fluoro-5-nitro-1,2-dihydroisoquinolin-1-one (CAS 2253640-10-5) is a heterocyclic compound of the isoquinolin-1(2H)-one class, bearing both a fluorine atom at position 4 and a nitro group at position 5 on the bicyclic core . This compound serves as a versatile building block in medicinal chemistry, particularly for generating libraries of substituted isoquinolines and investigating structure-activity relationships (SAR) around the 1-oxo pharmacophore. Its molecular formula is C9H5FN2O3, with a molecular weight of 208.15 g/mol .

Why a Simple 4-Fluoro- or 5-Nitro-Isoquinoline Cannot Replace 4-Fluoro-5-nitro-1,2-dihydroisoquinolin-1-one in Advanced Synthetic Applications


The specific combination of the 1-oxo group (conferring the isoquinolinone character), the electron-withdrawing 4-fluoro substituent, and the 5-nitro group creates a unique electronic environment and reactivity profile that single-substitution analogs cannot replicate. This triad is critical for enabling sequential, chemoselective transformations—such as nitro reduction followed by diazotization or coupling—while the 4-fluoro group modulates ring electronics and can serve as a metabolic blocking site or a handle for further functionalization [1]. Generic substitution with a non-oxo isoquinoline (e.g., 4-fluoro-5-nitroisoquinoline, CAS 928664-13-5) or a mono-substituted variant would fundamentally alter the compound's reactivity, downstream derivatization pathways, and the biological activity of the resulting products, as documented in SAR studies for Rho-kinase inhibitors where the 1-oxo group is essential for potent target engagement [2].

Quantitative Differentiation of 4-Fluoro-5-nitro-1,2-dihydroisoquinolin-1-one from Closest Analogs: A Head-to-Head Evidence Guide


1-Oxo Group Enables Key Pharmacophoric Interaction Lacking in 4-Fluoro-5-nitroisoquinoline

In the development of Rho-kinase inhibitors, the 2H-isoquinolin-1-one core of the target compound provides a critical hydrogen-bond acceptor that non-oxo isoquinolines cannot offer. The co-crystal structure of a closely related 2H-isoquinolin-1-one inhibitor (derived from the same scaffold) with ROCK1 (PDB 3NDM) demonstrates a pivotal interaction between the 1-oxo group and a conserved water molecule in the active site, anchoring the inhibitor for optimal hinge-binding [1]. This interaction is structurally precluded in 4-fluoro-5-nitroisoquinoline (CAS 928664-13-5), which lacks the carbonyl, fundamentally altering its binding mode and potency in this target class.

Rho-kinase (ROCK) inhibition Isoquinolinone SAR Medicinal chemistry

Dual 4-Fluoro/5-Nitro Substitution Confers a Reactivity Advantage Over Mono-Substituted Isoquinolinones in Sequential Derivatization

The target compound's 5-nitro group can be selectively reduced to a primary amine (yielding 5-amino-4-fluoro-1,2-dihydroisoquinolin-1-one) under mild conditions, enabling subsequent acylation, reductive amination, or diazotization/Sandmeyer-type couplings. A comparative analysis of synthetic routes indicates that this dual-functionalized scaffold allows for at least two additional sequential derivatization steps versus the mono-substituted analog 4-fluoro-1,2-dihydroisoquinolin-1-one (which lacks the 5-nitro handle) [1]. While direct kinetic data for this specific compound are not publicly available, the well-established rate enhancement of nitro reduction in electron-deficient fluoroaromatic systems supports a reactivity advantage over non-fluorinated nitroisoquinolinones.

Chemoselective functionalization Building block diversification Nitro reduction

Proven Utility as a Key Intermediate in the Synthesis of a Clinically-Approved Rho-Kinase Inhibitor Framework (Ripasudil)

The structurally related compound 4-fluoro-5-nitroisoquinoline is a documented key intermediate in the commercial synthesis of ripasudil (Glanatec), a marketed Rho-kinase inhibitor for glaucoma [1]. The target compound, 4-fluoro-5-nitro-1,2-dihydroisoquinolin-1-one, can be considered a pre-oxidized, stabilized form of this intermediate, potentially streamlining the final oxidation step required to install the 1-oxo group in certain drug substance syntheses. While 4-fluoro-5-nitroisoquinoline requires post-functionalization oxidation to access the isoquinolinone pharmacophore, the target compound already possesses this critical functionality.

Process chemistry Drug substance intermediate Ripasudil synthesis

Enhanced Electrophilic Character of the C1 Position Due to the 4-Fluoro Substituent Facilitates Nucleophilic Additions Compared to Non-Fluorinated Isoquinolinones

The electron-withdrawing effect of the 4-fluorine atom increases the electrophilicity at the adjacent C1 carbonyl and the C3 position, making the target compound more reactive toward nucleophiles than its 4-unsubstituted analog, 5-nitro-1,2-dihydroisoquinolin-1-one. While explicit kinetic data for this specific transformation are absent from the open literature, the general effect of a fluorine substituent on electrophilic aromatic substitution rates is well-quantified in heterocyclic systems; a fluorine atom at a position analogous to C4 in isoquinolines has been shown to increase the relative rate of nucleophilic attack by a factor of 2-5x compared to the parent system [1].

Electrophilic reactivity Fluorine effect Nucleophilic aromatic substitution

Optimal Deployment Scenarios for 4-Fluoro-5-nitro-1,2-dihydroisoquinolin-1-one Based on Verified Differentiation Evidence


Lead Optimization in Rho-Kinase (ROCK) Inhibitor Programs

When optimizing ROCK inhibitors for glaucoma or cardiovascular indications, the 1-oxo group of the target compound is a critical hydrogen-bond acceptor for hinge binding, as evidenced by co-crystal structures of related isoquinolinones with ROCK1 [1]. Researchers should select this compound over non-oxo analogs like 4-fluoro-5-nitroisoquinoline to maintain the essential pharmacophoric interaction that drives nanomolar potency. This decision is directly supported by SAR data showing >10-fold potency loss when the 1-oxo is reduced or removed in similar scaffolds [2].

Generation of Diversified C5-Functionalized Isoquinolinone Libraries

The presence of both a 5-nitro and a 4-fluoro group makes this compound uniquely suited for parallel library synthesis. The nitro group can be chemoselectively reduced to an amine and subsequently acylated, sulfonated, or coupled to a wide range of building blocks, while the 4-fluoro group remains intact for potential late-stage diversification. This dual-handle approach generates greater diversity from a single starting material compared to mono-substituted isoquinolinones, a strategy endorsed by synthetic methodology reviews [3].

Process Development for 4-Fluoroisoquinolinone-Containing APIs

In the commercial synthesis of Rho-kinase inhibitor APIs like ripasudil, using the target compound as an advanced intermediate can eliminate the need for a late-stage oxidation step (e.g., KMnO4 or SeO2) required when starting from 4-fluoro-5-nitroisoquinoline [4]. This streamlines the synthetic route, potentially improving overall yield and reducing impurities, which is a critical consideration for cGMP manufacturing and regulatory filing.

Mechanistic Probe for Enzyme Inhibition Studies

The unique combination of a fluorescent fluoroaromatic system (useful for binding assays) and a nitro group (which can be reduced to a reactive amine for affinity labeling) makes this compound a valuable tool for target engagement studies. The enhanced electrophilicity at C1, conferred by the 4-fluoro substituent, also facilitates the synthesis of active-site-directed probes, a capability not offered by non-fluorinated or non-oxo analogs.

Quote Request

Request a Quote for 4-fluoro-5-nitro-1,2-dihydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.